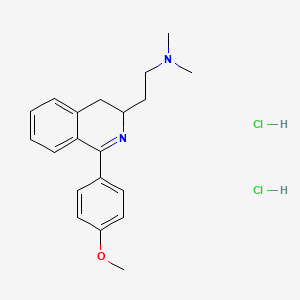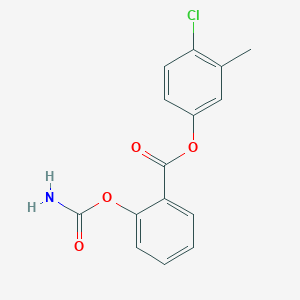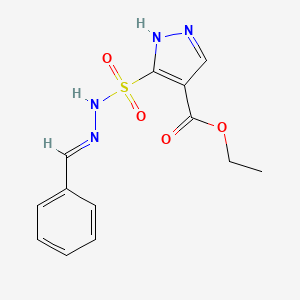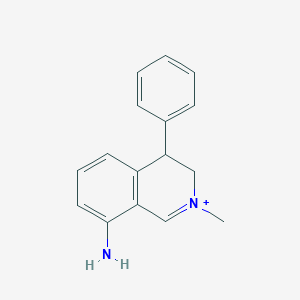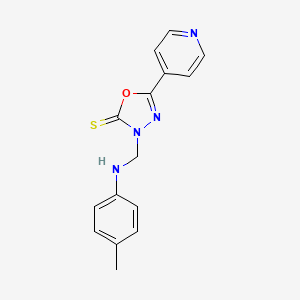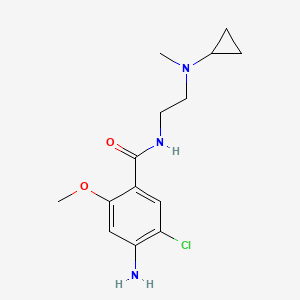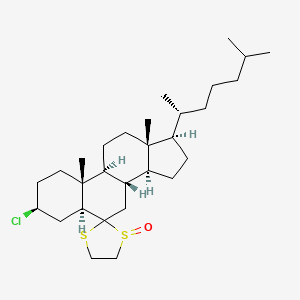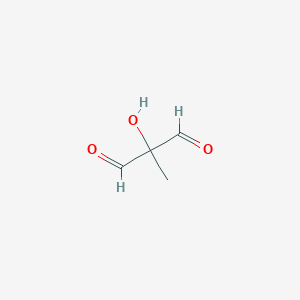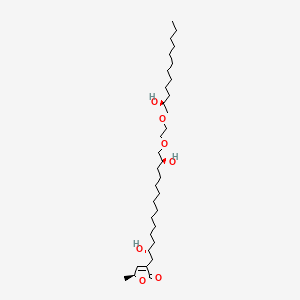
2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- is a complex organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a long aliphatic chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- typically involves multi-step organic synthesis. The process may start with the preparation of the furanone core, followed by the introduction of the aliphatic chain and hydroxyl groups through various chemical reactions such as esterification, etherification, and hydroxylation. Specific reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Saturated furanone derivatives.
Substitution products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicine, the compound’s bioactivity is of interest for the development of new therapeutic agents. Its potential to inhibit certain enzymes or pathways could lead to the discovery of new treatments for diseases.
Industry
In the industrial sector, the compound is used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its unique properties make it suitable for applications in cosmetics, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while its aliphatic chain can interact with hydrophobic regions. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(5H)-Furanone, 3-hydroxy-4-methyl-: A simpler furanone with fewer functional groups.
2(5H)-Furanone, 3-(2-hydroxyethyl)-4-methyl-: Contains a shorter aliphatic chain.
2(5H)-Furanone, 3-(2-hydroxypropyl)-4-methyl-: Similar structure but with a different aliphatic chain.
Uniqueness
The uniqueness of 2(5H)-Furanone, 3-((2R,13S)-2,13-dihydroxy-14-(2-(((2S)-2-hydroxydodecyl)oxy)ethoxy)tetradecyl)-5-methyl-, (5S)- lies in its complex structure, which includes multiple hydroxyl groups and a long aliphatic chain. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
438037-18-4 |
|---|---|
Formule moléculaire |
C33H62O7 |
Poids moléculaire |
570.8 g/mol |
Nom IUPAC |
(2S)-4-[(2R,13S)-2,13-dihydroxy-14-[2-[(2S)-2-hydroxydodecoxy]ethoxy]tetradecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C33H62O7/c1-3-4-5-6-7-10-14-17-20-31(35)26-38-22-23-39-27-32(36)21-18-15-12-9-8-11-13-16-19-30(34)25-29-24-28(2)40-33(29)37/h24,28,30-32,34-36H,3-23,25-27H2,1-2H3/t28-,30+,31-,32-/m0/s1 |
Clé InChI |
RGTCRLCAMWVNSN-DGEZQFQFSA-N |
SMILES isomérique |
CCCCCCCCCC[C@@H](COCCOC[C@H](CCCCCCCCCC[C@H](CC1=C[C@@H](OC1=O)C)O)O)O |
SMILES canonique |
CCCCCCCCCCC(COCCOCC(CCCCCCCCCCC(CC1=CC(OC1=O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


